AG-370

Description

Significance of Protein Tyrosine Kinases in Cellular Processes

Protein tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on target proteins. This post-translational modification, known as tyrosine phosphorylation, acts as a molecular switch, modulating protein function, localization, and interactions. PTKs are integral components of signal transduction pathways that govern essential cellular activities such as growth, differentiation, metabolism, adhesion, motility, and apoptosis. nih.govwikipedia.orgnih.govebi.ac.uk

Receptor tyrosine kinases (RTKs), a major subfamily of PTKs, are transmembrane proteins that are activated by the binding of specific extracellular ligands, such as growth factors. wikipedia.orgnih.govnumberanalytics.com Ligand binding typically induces receptor dimerization and autophosphorylation of intracellular tyrosine residues, creating docking sites for downstream signaling proteins. nih.govnumberanalytics.com Non-receptor tyrosine kinases, located within the cytoplasm or associated with the cell membrane, are activated through various mechanisms and participate in diverse signaling networks. ebi.ac.uk The tightly controlled activity of PTKs is crucial for maintaining cellular homeostasis. nih.gov

Overview of Tyrosine Kinase Inhibitors as Therapeutic Agents

Given their central role in cellular signaling and disease pathogenesis, PTKs represent attractive targets for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) are a class of pharmaceutical drugs designed to block the enzymatic activity of PTKs. wikipedia.orgclevelandclinic.org By inhibiting tyrosine phosphorylation, TKIs can disrupt aberrant signaling cascades that drive disease processes, such as uncontrolled cell proliferation and survival in cancer. nih.govclevelandclinic.orgmesothelioma-aid.org

TKIs are typically small molecules that interfere with the ATP binding site or the substrate binding site of the kinase domain. researchgate.netgoogle.com The development of TKIs has revolutionized the treatment of several diseases, particularly certain types of cancer characterized by specific kinase abnormalities, such as chronic myelogenous leukemia (CML) driven by the BCR-ABL kinase. wikipedia.orglls.org

Historical Context and Development of Tyrphostins

The concept of specifically inhibiting protein tyrosine phosphorylation as a therapeutic strategy emerged in the late 1980s. wikipedia.orgnih.gov Tyrphostins, a term coined from "tyrosine phosphorylation inhibitor," represent one of the earliest classes of rationally designed small-molecule TKIs. wikipedia.orgnih.gov These compounds were developed through a systematic search for molecules that could inhibit the catalytic activity of the epidermal growth factor receptor (EGFR) kinase. wikipedia.orgnih.gov Early tyrphostins demonstrated the feasibility of developing inhibitors that could discriminate between different tyrosine kinases, even closely related ones like EGFR and HER2. wikipedia.org This pioneering work laid the foundation for the development of many subsequent TKIs. nih.govgla.ac.uk Tyrphostins are synthetic, low molecular weight compounds that inhibit tyrosine kinase activity, often by binding to the substrate binding site. google.comgla.ac.uk

Rationale for Investigating AG-370 within the Tyrphostin Class

This compound is an indole-based compound classified as a tyrphostin. medchemexpress.comnih.govbiocat.com The investigation of this compound stemmed from the broader effort to develop tyrphostins with varying specificities and potencies against different PTKs. Early research into tyrphostins revealed that different structural modifications could lead to preferential inhibition of specific kinases, such as EGFR or platelet-derived growth factor receptor (PDGFR). wikipedia.orgoup.com

The rationale for investigating this compound specifically was likely driven by the interest in identifying compounds with potent inhibitory activity against particular growth factor receptors implicated in cellular proliferation and disease. As an indole (B1671886) tyrphostin, this compound belongs to a chemical series explored for their potential as PDGFR tyrosine kinase inhibitors. oup.comcaymanchem.com Studies aimed to characterize its inhibitory profile against different PTKs and evaluate its biological effects on cellular processes regulated by these kinases. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

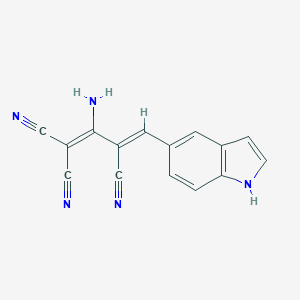

(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMDWEJTQUTCKG-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Properties of Ag 370

AG-370 has the formal name 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile. caymanchem.com Its molecular formula is C₁₅H₉N₅ and it has a molecular weight of 259.27 g/mol . caymanchem.comnih.gov this compound is an indole (B1671886) tyrphostin. medchemexpress.comnih.govbiocat.com It is typically available as a cis/trans mixture with a purity of ≥95%. caymanchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Formal Name | 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile | caymanchem.com |

| Molecular Formula | C₁₅H₉N₅ | caymanchem.comnih.gov |

| Molecular Weight | 259.27 g/mol | caymanchem.comnih.gov |

| CAS Number | 134036-53-6 | medchemexpress.combiocat.comcaymanchem.comnih.gov |

| PubChem CID | 21159215 | nih.gov |

| Purity (typical) | ≥95% (cis/trans mixture) | caymanchem.com |

This compound is soluble in solvents such as DMF and DMSO at concentrations of 30 mg/ml. caymanchem.com It also shows limited solubility in DMSO:PBS (pH 7.2) at 0.1 mg/ml. caymanchem.com

Biological Activity and Research Findings

Research on AG-370 has primarily focused on its inhibitory effects on protein tyrosine kinases, particularly the platelet-derived growth factor receptor (PDGFR). This compound has been identified as a selective inhibitor of PDGFR kinase activity. caymanchem.comglpbio.comfishersci.com

Detailed research findings have characterized the potency of this compound against PDGFR-induced cellular responses. In human bone marrow fibroblasts, this compound potently inhibits PDGF-induced mitogenesis with an IC₅₀ value of 20 µM. medchemexpress.comnih.govbiocat.comcaymanchem.comglpbio.com Mitogenesis refers to the induction of cell division. wikipedia.org

Studies have also investigated the effect of this compound on the epidermal growth factor receptor (EGFR). This compound displays weak inhibition of the EGF receptor compared to its effect on PDGFR. medchemexpress.comnih.govbiocat.comcaymanchem.com For instance, the IC₅₀ for inhibiting EGF receptor kinase has been reported to be significantly higher than that for PDGFR, around 820 µM or >500 µM. caymanchem.com

The mechanism by which this compound exerts its inhibitory effect involves blocking tyrosine phosphorylation. In permeabilized and intact fibroblasts, this compound has been shown to inhibit PDGF receptor autophosphorylation and the tyrosine phosphorylation of intracellular protein substrates that associate with the PDGF receptor. medchemexpress.comnih.govglpbio.com These substrates include proteins with approximate molecular weights of 120 kDa, 85 kDa, and 75 kDa (pp120, pp85, and pp75). medchemexpress.comnih.gov

Comparative studies with other tyrphostins, such as AG18 (a potent EGFR blocker), have highlighted the relative selectivity of this compound for the PDGF pathway. AG370 was found to be more efficient than AG18 in inhibiting PDGF-induced fibroblast proliferation and the phosphorylation of intracellular protein substrates. nih.govglpbio.com Importantly, at concentrations where AG370 inhibited PDGF-induced mitogenesis and phosphorylation, it did not alter the internalization of [¹²⁵I]PDGF or enhance [¹²⁵I]PDGF binding, suggesting its action is primarily on the kinase activity rather than ligand binding or receptor internalization. nih.govglpbio.com

Research has also explored the effects of this compound in specific cellular contexts. For example, this compound has been used in studies investigating the role of PDGF signaling in processes like adipogenesis in hemangioma-derived stem cells, where it was used as an inhibitor of PDGFR tyrosine kinase activity. researchgate.net

Table 2: Inhibitory Activity of this compound on Receptor Tyrosine Kinases

| Target Kinase | IC₅₀ Value | Cell Type / Context | Source |

| PDGFR | 20 µM | Human bone marrow fibroblasts | medchemexpress.comnih.govbiocat.comcaymanchem.comglpbio.com |

| EGFR | 820 µM | Human bone marrow fibroblasts | caymanchem.com |

| EGFR | >500 µM | Permeabilized keratinocytes (kinase activity) | |

| EGFR | Ineffective | Keratinocyte proliferation (EGF-dependent) |

These research findings collectively position this compound as a tyrphostin that selectively targets PDGFR kinase activity, inhibiting downstream signaling events and cellular proliferation induced by PDGF.

Rationale for Investigating Ag 370 Within the Tyrphostin Class Detailed

Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition by this compound

This compound acts as a selective inhibitor of PDGFR kinase. This inhibition is a crucial step in blocking the cellular responses mediated by PDGF.

This compound demonstrates selectivity for inhibiting PDGFR kinase activity. It has been described as a selective inhibitor of PDGF receptor kinase. caymanchem.com Research indicates that this compound exhibits good selectivity for PDGFR when compared to the epidermal growth factor receptor (EGFR). oup.com Studies comparing this compound with AG18, a known potent EGFR blocker, found this compound to be more efficient in inhibiting PDGF-induced proliferation of fibroblasts and the phosphorylation of intracellular protein substrates. glpbio.com

While this compound is a potent inhibitor of PDGFR, it displays comparatively weak inhibition of the EGF receptor. caymanchem.commedchemexpress.com Quantitative data highlights this difference in potency. This compound inhibits PDGFR kinase activity with an IC₅₀ value of 20 µM in human bone marrow fibroblasts. caymanchem.com In contrast, its inhibition of the EGF receptor shows a significantly higher IC₅₀ of 820 µM. caymanchem.com Another study reported that this compound blocks mitogenesis induced by epidermal growth factor with an IC₅₀ of 50 µM. medchemexpress.com Furthermore, in permeabilized keratinocytes, this compound showed IC₅₀ values greater than 500 µM for EGFR kinase autophosphorylation and greater than 400 µM for the phosphorylation of exogenous or endogenous substrates.

The following table summarizes the comparative inhibition profile of this compound against PDGFR and EGFR:

| Target Kinase | Cell Type / Assay | IC₅₀ (µM) | Source |

| PDGFR | Human bone marrow fibroblasts (kinase inhibition) | 20 | caymanchem.com |

| PDGFR | PDGF-induced mitogenesis | 20 | medchemexpress.com |

| EGFR | 820 | caymanchem.com | |

| EGFR | EGF-induced mitogenesis | 50 | medchemexpress.com |

| EGFR kinase autophosphorylation | Permeabilized keratinocytes | >500 | |

| EGFR (exogenous/endogenous substrate phosphorylation) | Permeabilized keratinocytes | >400 |

Specificity of this compound for PDGFR Kinase Activity

Disruption of Receptor Autophosphorylation by this compound

A key mechanism by which receptor tyrosine kinases signal is through autophosphorylation upon ligand binding. This compound interferes with this critical step for the PDGFR.

This compound has been shown to inhibit PDGF receptor autophosphorylation in both digitonin-permeabilized and intact fibroblasts. glpbio.commedchemexpress.commedchemexpress.com This inhibition prevents the activation of the receptor's intrinsic tyrosine kinase activity, which is necessary for initiating downstream signaling cascades. The inhibition of ligand-induced receptor activation, detected by anti-phosphotyrosine antibody following western blot analysis, is dose-dependent for various tyrosine kinase inhibitors, including those targeting PDGFR. researchgate.net

Several methodologies are employed to assess the inhibition of receptor autophosphorylation. Western blotting using phospho-specific antibodies is a common technique. researchgate.netelifesciences.orgashpublications.org In this method, the total receptor is typically immunoprecipitated using receptor-specific antibodies, and the level of phosphorylation is then detected using an anti-phosphotyrosine antibody following western blot analysis. researchgate.net Another approach involves back-phosphorylation reactions combined with phosphorylation followed by immunoprecipitation to determine the phosphorylation state of isolated receptor protein. nih.gov It is also advisable to include a kinase-inactive negative control in assays to ensure that the detected signal originates from the intended source. elifesciences.org

Inhibition of PDGFR Autophosphorylation in Cellular Systems

Modulation of Downstream Signaling Pathways by this compound

By inhibiting PDGFR kinase activity and autophosphorylation, this compound modulates the downstream signaling pathways that are normally activated by the receptor. This compound inhibits the tyrosine phosphorylation of intracellular protein substrates, such as pp120, pp85, and pp75, which are associated with the PDGF receptor. glpbio.commedchemexpress.commedchemexpress.com

Studies have also shown that this compound can impact specific downstream targets. In F9 cells, this compound reduced the expression of cMyc, an oncogene regulated by PDGF that is involved in cellular growth and proliferation. nih.govresearchgate.net Furthermore, this compound was found to suppress the increase in phospho-ERK2 levels induced by retinoic acid in F9 cells, suggesting a cross-talk between the retinoic acid pathway and the PDGFR pathway via ERK2 activation. nih.gov Activated PDGFR dimers, through autophosphorylation, create docking sites for proteins containing SH2 domains, such as phosphoinositide 3-kinase (PI3K), which are crucial for initiating further signaling cascades. nih.gov Inhibition of PDGFR by this compound would therefore impede the recruitment and activation of such downstream signaling molecules.

Impact on Tyrosine Phosphorylation of Intracellular Protein Substrates

This compound has been shown to inhibit the tyrosine phosphorylation of intracellular protein substrates. This effect is observed in both digitonin-permeabilized fibroblasts and intact fibroblasts. nih.govmedchemexpress.comresearchgate.netresearchgate.net The inhibition extends to the autophosphorylation of the PDGF receptor itself. nih.govmedchemexpress.comresearchgate.net By blocking the tyrosine kinase activity of the PDGF receptor, this compound prevents the downstream phosphorylation events that are crucial for signal transduction.

Identification and Characterization of this compound-Affected Substrates (e.g., pp120, pp85, pp75)

Studies have identified specific intracellular protein substrates whose tyrosine phosphorylation is inhibited by this compound. These substrates include proteins denoted as pp120, pp85, and pp75. nih.govmedchemexpress.comresearchgate.netresearchgate.net These proteins are observed to coprecipitate with the PDGF receptor, suggesting they are part of a signaling complex that is targeted by this compound. nih.govmedchemexpress.comresearchgate.net The inhibition of phosphorylation of these specific substrates highlights the focused nature of this compound's effect on the PDGF signaling pathway.

Inhibition of Mitogenic Signaling by this compound

This compound acts as an inhibitor of mitogenesis, the process by which cells are stimulated to undergo cell division. Its inhibitory effects are particularly notable in the context of growth factor-induced proliferation. nih.govmedchemexpress.com

Suppression of Platelet-Derived Growth Factor (PDGF)-Induced Mitogenesis

This compound is recognized as a potent inhibitor of PDGF-induced mitogenesis. nih.govmedchemexpress.combiocat.com Research in cultured bone marrow fibroblasts has demonstrated that this compound effectively blocks proliferation stimulated by PDGF. nih.gov The concentration at which this compound inhibits PDGF-induced mitogenesis by 50% (IC₅₀) has been determined to be 20 μM. nih.govmedchemexpress.combiocat.com This suppression of mitogenesis is achieved without affecting receptor-mediated PDGF binding and internalization. ahajournals.orgahajournals.org Studies in vascular smooth muscle cells (SMCs) also showed that this compound significantly inhibited PDGF-induced DNA synthesis. ahajournals.orgahajournals.org The inhibition of PDGF-induced proliferation by this compound confirms the requirement for functional PDGFRs in this process. nih.gov

Here is a summary of the IC₅₀ values for this compound's inhibitory effects on mitogenesis:

| Mitogenic Stimulus | IC₅₀ (μM) | Source |

| PDGF | 20 | nih.govmedchemexpress.combiocat.com |

| EGF | 50 | nih.govmedchemexpress.com |

| Human Serum | 50 | nih.govmedchemexpress.com |

Effects on Mitogenesis Induced by Other Growth Factors (e.g., EGF) and Serum

While this compound is a potent inhibitor of PDGF-induced mitogenesis, it also exhibits inhibitory effects, albeit weaker, on mitogenesis induced by other growth factors such as epidermal growth factor (EGF) and by human serum. nih.govmedchemexpress.com The IC₅₀ for this compound's inhibition of EGF-induced mitogenesis is 50 μM, and the IC₅₀ for human serum-induced mitogenesis is also 50 μM. nih.govmedchemexpress.com This indicates that higher concentrations of this compound are required to inhibit mitogenesis stimulated by EGF or serum compared to PDGF. nih.gov Studies have shown that this compound significantly inhibited the mitogenic activity of PDGF but had no effect on EGF-induced DNA synthesis in certain cell types, further highlighting its relative specificity for the PDGF pathway. ahajournals.orgahajournals.org

Cell Culture Models for this compound Evaluation

In vitro pharmacological characterization of this compound has primarily utilized cell culture systems to assess its impact on cellular proliferation and kinase activity.

Use of Fibroblast Cell Lines (e.g., Human Bone Marrow Fibroblasts)

Human bone marrow fibroblasts have been a key cell line employed in the evaluation of this compound. These cells are responsive to platelet-derived growth factor (PDGF), which induces mitogenesis and activates tyrosine kinase activity. nih.govcaymanchem.com Studies using cultured bone marrow fibroblasts have demonstrated this compound's ability to block PDGF-induced proliferation. nih.gov Fibroblast cell lines are commonly used in studies investigating wound healing and disease, including those involving fibroblast activation and response to growth factors like PDGF. rsc.org

Permeabilized vs. Intact Cell Systems in this compound Studies

To understand the mechanism of this compound's action on intracellular kinase activity, studies have been conducted using both intact and permeabilized fibroblast cell systems. In digitonin-permeabilized fibroblasts, as well as in intact fibroblasts, this compound has been shown to inhibit PDGF receptor autophosphorylation and the tyrosine phosphorylation of intracellular protein substrates that coprecipitate with the PDGF receptor. nih.govmedchemexpress.com This indicates that this compound can exert its inhibitory effects on the PDGF receptor kinase both when the cell membrane is intact and when it has been permeabilized.

Concentration-Dependent Inhibition Studies

Concentration-response studies are crucial for determining the potency of an inhibitor. These studies involve exposing cells or enzymes to varying concentrations of the compound and measuring the resulting biological effect.

Determination of Half-Maximal Inhibitory Concentration (IC50) for PDGFR Kinase

This compound has been identified as a selective inhibitor of PDGF receptor kinase. caymanchem.com Studies have determined the half-maximal inhibitory concentration (IC50) of this compound against PDGF-induced mitogenesis and PDGF receptor kinase activity in human bone marrow fibroblasts. This compound was found to be a potent blocker of PDGF-induced mitogenesis with an IC50 of 20 µM. nih.govmedchemexpress.com It also inhibits PDGF receptor autophosphorylation in both permeabilized and intact fibroblasts. nih.govmedchemexpress.com

Here is a summary of IC50 values for this compound against PDGFR-related activity:

| Target/Activity | Cell Type | IC50 (µM) | Source |

| PDGF-induced mitogenesis | Human bone marrow fibroblasts | 20 | nih.govmedchemexpress.com |

| PDGF receptor kinase activity | Human bone marrow fibroblasts | 20 | caymanchem.com |

| PDGF receptor autophosphorylation | Permeabilized fibroblasts | Inhibitory | nih.govmedchemexpress.com |

| PDGF receptor autophosphorylation | Intact fibroblasts | Inhibitory | nih.govmedchemexpress.com |

IC50 Values for EGF Receptor Inhibition

While this compound is a potent inhibitor of PDGFR, its effect on the epidermal growth factor (EGF) receptor has also been examined. This compound displays weak inhibition of the EGF receptor. medchemexpress.comcaymanchem.com It blocks mitogenesis induced by epidermal growth factor, but with lower efficacy compared to its effect on PDGF-induced mitogenesis. nih.gov The IC50 value for this compound against EGF receptor inhibition has been reported.

Here is a summary of IC50 values for this compound against EGFR-related activity:

| Target/Activity | Cell Type | IC50 (µM) | Source |

| EGF-induced mitogenesis | Human bone marrow fibroblasts | 50 | nih.gov |

| EGF receptor inhibition | 820 | caymanchem.combioscience.co.uk |

Specificity and Selectivity Profiling of this compound

Specificity and selectivity profiling are essential to understand the range of targets a compound affects. This compound is described as a selective inhibitor of PDGF receptor kinase. caymanchem.com While it inhibits EGF receptor, its potency against PDGFR is significantly higher. nih.govcaymanchem.com This differential inhibition profile contributes to its selectivity towards the PDGF receptor compared to the EGF receptor. oup.com The development of tyrphostins like this compound aimed to generate compounds with good selectivity for PDGFR vis-à-vis EGFR. oup.com

Comparison with Other Tyrosine Kinase Inhibitors (e.g., AG18)

Comparative studies have evaluated the inhibitory profile of this compound against other tyrosine kinase inhibitors, notably AG18 (Tyrphostin A23). This compound has shown a notable selectivity for the PDGF receptor kinase compared to the epidermal growth factor receptor (EGF-R) kinase. caymanchem.com

Research indicates that this compound is more effective than AG18 in inhibiting PDGF-induced proliferation of fibroblasts and the phosphorylation of intracellular protein substrates. nih.govglpbio.com Conversely, AG18 is recognized as a potent blocker of the EGF receptor. nih.govglpbio.com

The difference in potency and selectivity between this compound and AG18 highlights their distinct targets within the tyrosine kinase family, with this compound demonstrating a stronger inhibitory effect on PDGF-R mediated signaling pathways in the studied cellular contexts. nih.govglpbio.comcaymanchem.com

Table 1: In Vitro Inhibitory Potency of this compound and AG18 on Receptor Tyrosine Kinases

| Compound | Target Receptor Kinase | IC50 (µM) in Human Bone Marrow Fibroblasts | Reference |

| This compound | PDGF Receptor | 20 | nih.govglpbio.commedchemexpress.comcaymanchem.com |

| This compound | EGF Receptor | 50 (mitogenesis), 820 (kinase) | nih.govmedchemexpress.comcaymanchem.com |

| AG18 | PDGF Receptor | Less efficient than this compound | nih.govglpbio.com |

| AG18 | EGF Receptor | Potent blocker | nih.govglpbio.com |

Note: IC50 values for AG18 against PDGF Receptor kinase are not precisely quantified as a single value in the provided snippets, but its efficacy is described as lower than this compound.

Evaluation of [125I]PDGF Internalization and Binding in the Presence of this compound

Studies investigating the mechanism of this compound's action have included the evaluation of its effects on the binding and internalization of labeled PDGF. Research using [125I]PDGF has demonstrated that this compound does not interfere with the internalization of the PDGF ligand into cells. nih.govglpbio.comahajournals.org

Furthermore, this compound does not enhance the binding of [125I]PDGF to its receptor. nih.govglpbio.comahajournals.org These findings are crucial as they indicate that the inhibitory effects of this compound occur downstream of the initial ligand-receptor interaction and receptor internalization processes. nih.govglpbio.comahajournals.org The compound's action is focused on the intracellular tyrosine kinase activity of the receptor rather than preventing the ligand from reaching or being processed by the cell. nih.govglpbio.com

Table 2: Effect of this compound on [125I]PDGF Internalization and Binding

| Condition | Effect on [125I]PDGF Internalization | Effect on [125I]PDGF Binding | Reference |

| In the presence of this compound (inhibitory concentrations) | No significant effect | No enhancement | nih.govglpbio.comahajournals.org |

Structural-Activity Relationship (SAR) Studies for this compound (as an indole (B1671886) tyrphostin)

Structural-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For tyrphostins like this compound, which are known tyrosine kinase inhibitors, SAR studies explore how modifications to the indole tyrphostin structure affect their inhibitory potency and selectivity towards different kinases. glpbio.commedchemexpress.comcaymanchem.com While specific detailed SAR studies solely focused on this compound's indole structure in isolation were not extensively detailed in the search results, the broader context of tyrphostin SAR, particularly concerning their activity against tyrosine kinases like the PDGF receptor, is well-established. glpbio.commedchemexpress.comcaymanchem.comportico.org Tyrphostins are a class of antiproliferative agents that selectively inhibit protein tyrosine kinases by blocking the phosphorylation of tyrosine residues. glpbio.com Studies on tyrphostins, including indole derivatives, have explored structure-activity relationships to identify potent and selective inhibitors of specific tyrosine kinases. caymanchem.comportico.org

Molecular Docking and Dynamics Simulations with Target Kinases

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, such as a kinase. mdpi.comlongdom.orgf1000research.commdpi.com These methods can provide insights into the nature of the interactions between the ligand and the binding site, as well as the dynamic behavior of the complex over time. mdpi.commdpi.com

Molecular docking can quickly provide the dominant conformer of the ligand-receptor complex and offer a preliminary analysis of their interaction. mdpi.com MD simulations, on the other hand, provide a dynamic view of molecular motion and can help refine the understanding of ligand-receptor interactions and conformational changes. mdpi.commdpi.comnih.gov While direct computational studies specifically detailing molecular docking and dynamics simulations of this compound with target kinases were not prominently featured in the search results, these techniques are routinely applied in the study of kinase inhibitors like tyrphostins to understand their binding mechanisms and stability. mdpi.comlongdom.orgmdpi.comnih.gov

Predictive Modeling for Therapeutic Applications

Predictive modeling utilizes computational approaches, often involving machine learning and statistical methods, to forecast the potential therapeutic applications of compounds based on their molecular properties and interactions. nih.govnih.gov

In Silico Identification of this compound as a Potential Therapeutic Agent

In silico methods, including virtual screening and predictive modeling, can be used to identify potential therapeutic agents from large libraries of compounds. researchgate.netmdpi.comresearchgate.net A study involving in silico predictions for papillary thyroid cancer (PTC) identified this compound, along with other compounds like orantinib (B1684534) and tyrphostin-AG-1295, as potential therapeutic agents. frontiersin.orgnih.govresearchgate.net This identification was part of a broader computational analysis aimed at reclassifying PTC based on alternative splicing profiles and identifying potential treatment options. nih.govresearchgate.net

Application in Papillary Thyroid Cancer (PTC) Research through Alternative Splicing Profiling

Alternative splicing (AS) is a crucial mechanism that can contribute to cancer development and progression. researchgate.net Computational analysis of AS profiles can help identify potential biomarkers and therapeutic targets in cancers like papillary thyroid cancer (PTC). nih.govresearchgate.netresearchgate.net In the context of PTC research, alternative splicing profiling has been used to propose new molecular subclassifications of the disease. nih.govresearchgate.net An in silico prediction performed within this research framework, based on differentially expressed alternative splicing (DEAS) events, identified this compound as one of three compounds with potential therapeutic value for PTC. frontiersin.orgnih.govresearchgate.net This suggests that computational analysis of alternative splicing can play a role in identifying compounds like this compound for specific cancer types. nih.govresearchgate.netresearchgate.net

Computational Chemistry Approaches in Tyrphostin Design

Computational chemistry approaches are widely used in the design and optimization of drug candidates, including tyrphostins. taylorandfrancis.comnih.govmdpi.com These methods encompass a range of techniques such as quantum mechanics, molecular modeling, molecular dynamics, and quantitative structure-activity relationships (QSAR). mdpi.com

In the design of tyrphostins and other kinase inhibitors, computational chemistry can be applied to predict chemical properties, understand molecular interactions with target kinases, and optimize the structure for improved potency and selectivity. mdpi.comnih.gov Techniques like molecular docking and MD simulations are integral to structure-based drug design, which is relevant to the development of kinase inhibitors. nih.govmdpi.comnih.gov Computational methods can help in screening large chemical libraries and prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. taylorandfrancis.comnih.gov The application of computational chemistry in tyrphostin design leverages these techniques to explore chemical space and identify promising candidates with desired activity profiles against specific kinases. taylorandfrancis.comnih.govmdpi.com

Preclinical Research Landscape and Methodological Considerations for Ag 370

Current Status of Preclinical In Vivo Investigations for AG-370

Preclinical research encompasses both in vitro (cell-based or biochemical) and in vivo (animal) studies. While in vitro studies can provide initial insights into a compound's activity and mechanism, in vivo investigations are essential to assess its effects within a complex biological system, considering factors such as absorption, distribution, metabolism, and excretion, as well as systemic efficacy. angelinipharma.comsygnaturediscovery.com

Absence of Reported Animal In Vivo Data for PDGFR Inhibition by this compound

As of the current available information, there are no reported animal in vivo data specifically detailing the effects of this compound in inhibiting PDGFR or its efficacy in animal models of disease. glpbio.com While preclinical studies are indicated as ongoing to evaluate its efficacy , published in vivo results for this compound have not been identified in the surveyed literature.

Design of Preclinical Studies for this compound

The design of preclinical studies for a PDGFR inhibitor like this compound would typically involve a progression from in vitro characterization to in vivo evaluation in relevant animal models. The goal is to build a comprehensive understanding of the compound's activity and potential therapeutic utility.

Development of Appropriate Animal Models for PDGFR-Driven Pathologies

Appropriate animal models are crucial for evaluating the potential efficacy of a compound targeting PDGFR-driven pathologies. Platelet-derived growth factor (PDGF) signaling plays significant roles in various biological processes, including cell proliferation, migration, and differentiation, and its dysregulation is implicated in diseases such as cancer, fibrosis, and vascular disorders. nih.govphysiology.org

Animal models used to study PDGFR-driven pathologies and evaluate inhibitors can include:

Genetically Modified Models: Transgenic or knockout mice where PDGFR expression or signaling is altered to mimic disease states or study the role of specific receptor subtypes (PDGFRα or PDGFRβ). Studies using knockout mice have revealed essential functions of PDGFRα and PDGFRβ during development. atsjournals.org

Xenograft Models: Immunodeficient animals, often mice, engrafted with human cells or tissues, such as tumor cells, that exhibit aberrant PDGFR signaling. These models are frequently used in oncology preclinical research to assess the efficacy of anti-cancer agents. nih.govtandfonline.com

Induced Disease Models: Animal models where a disease state involving PDGFR signaling is induced through various means, such as chemical treatment or surgical intervention, to simulate conditions like fibrosis or atherosclerosis. physiology.org

The selection of a specific animal model depends on the particular PDGFR-driven pathology being investigated and the specific research question. fda.gov

Methodological Approaches for Assessing this compound Efficacy in Preclinical Models

Assessing the efficacy of a PDGFR inhibitor like this compound in preclinical models involves employing various methodologies to measure its impact on the targeted pathway and the disease phenotype.

In Vitro Assays: These studies, which have been reported for this compound, include:

Inhibition of PDGF receptor autophosphorylation. medchemexpress.comglpbio.com

Inhibition of tyrosine phosphorylation of intracellular protein substrates associated with the PDGF receptor. medchemexpress.comglpbio.com

Inhibition of PDGF-induced cellular proliferation (mitogenesis). medchemexpress.comglpbio.com

Assessment of the impact on downstream signaling pathways and protein expression, such as cMyc, which is regulated by PDGF. nih.gov

Data from in vitro studies on this compound includes its potency in inhibiting PDGF-induced mitogenesis and PDGFR kinase activity:

| Assay | IC₅₀ (µM) | Reference |

| PDGF-induced mitogenesis | 20 | medchemexpress.comglpbio.com |

| PDGF receptor kinase (human bone marrow fibroblasts) | 20 | glpbio.com |

| EGF receptor | 50 | medchemexpress.com |

| Mitogenesis induced by epidermal growth factor | 50 | medchemexpress.com |

| Mitogenesis induced by human serum | 50 | medchemexpress.com |

In Vivo Assessments (General Methodologies): While not specifically reported for this compound, in vivo efficacy in animal models of PDGFR-driven pathologies would typically be assessed using methods such as:

Measuring changes in tumor size or growth rate in cancer models. nih.gov

Evaluating the extent of fibrosis in models of fibrotic diseases.

Assessing vascular remodeling or lesion formation in models of vascular disorders.

Analyzing histological changes in affected tissues.

Measuring biomarkers related to PDGFR signaling or disease progression. crownbio.com

Assessing functional outcomes relevant to the disease model. fda.gov

These methodologies aim to provide evidence of whether the compound can effectively modulate PDGFR signaling in vivo and translate into a beneficial effect on the disease phenotype.

Considerations for Model Selection in Preclinical this compound Research

Selecting the appropriate preclinical models is a critical step in the research process for this compound. The chosen models should ideally recapitulate key aspects of the human pathology driven by PDGFR signaling to maximize the translatability of the findings.

Relevance of In Vitro Findings to In Vivo Systems

A significant consideration in preclinical research is the relevance and translation of in vitro findings to in vivo systems. sygnaturediscovery.comnih.gov While in vitro studies with this compound have demonstrated its inhibitory effects on PDGFR phosphorylation and PDGF-induced proliferation medchemexpress.comglpbio.comnih.gov, the complexity of the in vivo environment introduces numerous factors that can influence a compound's activity.

Bridging the Gap from Cell-Based to Organismal Studies

Preclinical research involves evaluating a compound's potential safety and efficacy before human testing, typically encompassing both in vitro (cell-based) and in vivo (organismal) studies. fda.govnews-medical.netnih.gov Bridging the gap between findings from controlled in vitro environments and the complex biological systems of living organisms is a critical step in drug development. news-medical.netscience.gov In vitro studies offer advantages such as tight environmental control, lower cost, and higher throughput, but they often fail to fully replicate the intricate interactions and physiological conditions found within an organism. news-medical.net In vivo studies, primarily conducted in animal models during the preclinical phase, provide insights into a compound's effects on a whole system, including pharmacokinetics and potential interactions within complex tissues and organs. news-medical.netnih.gov

Despite the importance of this translational step, detailed, publicly available research findings specifically illustrating the transition of this compound's effects from cell-based studies to organismal models, including comparative data and data tables, were not identified in the conducted search. The literature generally discusses the methodologies and challenges in bridging in vitro and in vivo research across various compounds and disease areas, highlighting the use of different animal models and advanced in vitro systems like 3D cell cultures and organ-on-a-chip technologies to improve translatability. news-medical.netnih.govscience.govnih.govresearchgate.netulisboa.ptmdpi.com However, specific detailed findings and corresponding data tables demonstrating how initial in vitro observations for this compound translated to outcomes in in vivo models were not retrieved.

Therefore, a detailed discussion with specific research findings and data tables for this compound within this section cannot be provided based on the current search results.

Future Directions and Emerging Research Avenues for Ag 370

Rational Design of AG-370 Analogs and Derivatives

Rational design in drug discovery involves the design of molecules with specific desired properties based on an understanding of biological targets and chemical principles. wikipedia.org For compounds like this compound, which act as kinase inhibitors, rational design of analogs and derivatives would typically involve modifying the core chemical structure to enhance its interaction with the target protein, improve selectivity, or optimize pharmacokinetic properties. Given this compound's reported selective inhibition of PDGFR over EGFR nih.gov, rational design efforts could aim to further refine this selectivity profile or explore activity against other kinases implicated in disease. However, specific research detailing the rational design of this compound analogs or derivatives is not available in the consulted literature.

Structure-Guided Optimization for Enhanced Potency and Selectivity

Structure-guided optimization utilizes the three-dimensional structure of a biological target, often obtained through techniques like X-ray crystallography, to guide the modification of potential drug molecules. By visualizing how a compound like this compound interacts with the binding site of PDGFR, researchers could design structural changes to improve binding affinity (potency) or alter interactions with similar kinases to enhance selectivity. This approach is contingent upon the availability of high-resolution structural data for this compound bound to its target. While structure-guided optimization is a common practice in developing kinase inhibitors, there is no information in the search results indicating that this method has been applied specifically to this compound.

Identification of Lead Compounds with Improved Pharmacological Profiles

The identification of lead compounds involves finding molecules that demonstrate initial activity against a target and can serve as starting points for further optimization. An improved pharmacological profile for a compound related to this compound could encompass various aspects, including increased potency, better selectivity for PDGFR over other targets, improved absorption, distribution, metabolism, and excretion (ADME) properties, or reduced potential for off-target effects. Given the limited in vivo and clinical data for this compound nih.gov, identifying new lead compounds with more favorable pharmacological profiles would be a crucial step in translational research. However, the available information does not detail specific efforts to identify such improved lead compounds based on this compound's structure or activity.

Q & A

Q. What is the primary mechanism of action of AG-370, and how does it influence PDGFR signaling pathways?

this compound selectively inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase activity with an IC50 of 20 μM, effectively blocking PDGF-induced proliferation. It exhibits minimal cross-reactivity with epidermal growth factor receptor (EGFR) (IC50 = 820 μM) . Methodologically, researchers should validate its specificity using kinase inhibition assays and compare dose-response curves across PDGFR isoforms (α/β) to confirm selectivity. Include positive controls (e.g., known PDGFR inhibitors) and negative controls (e.g., untreated cells) to isolate pathway effects .

Q. What solvent and storage conditions are recommended for this compound in experimental settings?

this compound is soluble in DMSO (up to 75 mM) and should be stored as a solid at -20°C in airtight, light-protected containers. For in vitro studies, prepare fresh stock solutions to avoid degradation and validate solubility using spectrophotometric analysis. Include solvent-only controls to rule out DMSO-induced cytotoxicity .

Q. How can researchers ensure reproducibility when using this compound in cell-based assays?

Adhere to standardized protocols:

- Use consistent cell lines (e.g., PDGFR-overexpressing fibroblasts).

- Pre-treat cells with PDGF-BB to activate PDGFR pathways before this compound application.

- Include triplicate technical replicates and at least three independent biological replicates.

- Monitor cell viability via assays like MTT or ATP quantification to distinguish cytotoxicity from pathway inhibition .

Advanced Research Questions

Q. How does this compound modulate transcriptional regulators like C/EBPα and PPARγ in adipogenesis, and what experimental designs can validate these findings?

In PDGF-induced adipogenesis models, this compound suppresses C/EBPα and PPARγ expression by >50%, as shown via qPCR and Western blot . To validate:

Q. What strategies resolve contradictory data on this compound’s off-target effects in kinase inhibition assays?

Contradictions may arise from assay conditions (e.g., ATP concentration, incubation time). To mitigate:

- Use orthogonal assays (e.g., in vitro kinase profiling vs. cellular phosphorylation assays).

- Cross-reference results with databases like KinomeScan to identify potential off-target kinases.

- Adjust this compound concentrations to stay within its selective range (e.g., ≤30 μM to minimize EGFR inhibition) .

Q. How can researchers optimize this compound dosing in in vivo models to balance efficacy and toxicity?

- Conduct pharmacokinetic (PK) studies to determine bioavailability and half-life.

- Use PDGFR-specific biomarkers (e.g., phosphorylated PDGFR-β) in blood/tissue samples to correlate dose with target engagement.

- Perform dose-escalation studies with toxicity endpoints (e.g., liver enzymes, body weight loss) .

Methodological Considerations

Q. Table 1: Key Experimental Parameters for this compound Studies

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Solvent | DMSO (≤0.1% final concentration) | |

| IC50 (PDGFR) | 20 μM | |

| Gene Expression Assays | qPCR for C/EBPα, PPARγ | |

| Replication Strategy | 3 biological + 3 technical replicates |

Q. Data Analysis Tips

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in gene expression studies.

- Apply Benjamini-Hochberg correction for high-throughput kinase profiling to control false discovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.